2-(5-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-[(2-chlorophenyl)methyl]acetamide
CAS No.: 951895-56-0
Cat. No.: VC11793891
Molecular Formula: C16H12Cl2N2O3
Molecular Weight: 351.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 951895-56-0 |
|---|---|
| Molecular Formula | C16H12Cl2N2O3 |
| Molecular Weight | 351.2 g/mol |
| IUPAC Name | 2-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-[(2-chlorophenyl)methyl]acetamide |
| Standard InChI | InChI=1S/C16H12Cl2N2O3/c17-11-5-6-14-13(7-11)20(16(22)23-14)9-15(21)19-8-10-3-1-2-4-12(10)18/h1-7H,8-9H2,(H,19,21) |
| Standard InChI Key | PEZCUCSILBPVKB-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)CNC(=O)CN2C3=C(C=CC(=C3)Cl)OC2=O)Cl |
| Canonical SMILES | C1=CC=C(C(=C1)CNC(=O)CN2C3=C(C=CC(=C3)Cl)OC2=O)Cl |
Introduction
Synthesis and Preparation
The synthesis of such compounds typically involves multi-step reactions, starting from simpler benzoxazole derivatives. A common approach might involve the following steps:
-
Formation of the Benzoxazole Core: This can be achieved through condensation reactions involving appropriate precursors.
-
Introduction of the Chloro Substituent: Chlorination reactions can be used to introduce the chloro group onto the benzene ring.
-
Attachment of the Acetamide Moiety: This involves reacting the benzoxazole derivative with an appropriate acetamide precursor.
-
Introduction of the 2-Chlorophenylmethyl Group: This step would involve a nucleophilic substitution or similar reaction to attach the desired group.
Research Findings and Future Directions
Given the lack of specific research findings on this compound, future studies could focus on:
-
Synthetic Optimization: Developing efficient synthesis routes to produce the compound in high yield and purity.
-
Biological Screening: Investigating its potential biological activities using in vitro and in vivo models.
-
Structure-Activity Relationship (SAR) Studies: Modifying the compound's structure to enhance its biological efficacy and reduce potential side effects.
Data Table: Comparison of Related Benzoxazole Compounds
| Compound | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| 5-Chloro-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride | C7H3Cl2NO4S | 268.07 g/mol | Not specified |
| 2-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide | C9H7ClN2O3 | 226.61 g/mol | Potential biological activities |
| 5-Chloro-2,3-dihydro-2-oxobenzoxazole-6-sulphonamide | C7H5ClN2O4S | 248.64 g/mol | Antimicrobial properties reported for similar compounds |
Note: The table provides information on related compounds due to the lack of specific data on the target compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume